molecular formula C9H15N2O5- B13411960 N(2)-succinyl-L-ornithinate(1-)

N(2)-succinyl-L-ornithinate(1-)

Cat. No.: B13411960
M. Wt: 231.23 g/mol
InChI Key: VWXQFHJBQHTHMK-LURJTMIESA-M
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Description

N(2)-succinyl-L-ornithinate(1-) is a derivative of L-ornithine, an amino acid that plays a crucial role in the urea cycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(2)-succinyl-L-ornithinate(1-) typically involves the reaction of L-ornithine with succinic anhydride. The reaction is carried out in an aqueous medium, often under mild acidic or basic conditions to facilitate the formation of the succinylated product. The reaction can be represented as follows:

L-ornithine+succinic anhydrideN(2)-succinyl-L-ornithinate(1-)\text{L-ornithine} + \text{succinic anhydride} \rightarrow \text{N(2)-succinyl-L-ornithinate(1-)} L-ornithine+succinic anhydride→N(2)-succinyl-L-ornithinate(1-)

Industrial Production Methods

Industrial production of N(2)-succinyl-L-ornithinate(1-) may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N(2)-succinyl-L-ornithinate(1-) can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This

Properties

Molecular Formula

C9H15N2O5-

Molecular Weight

231.23 g/mol

IUPAC Name

(2S)-5-azaniumyl-2-(3-carboxylatopropanoylamino)pentanoate

InChI

InChI=1S/C9H16N2O5/c10-5-1-2-6(9(15)16)11-7(12)3-4-8(13)14/h6H,1-5,10H2,(H,11,12)(H,13,14)(H,15,16)/p-1/t6-/m0/s1

InChI Key

VWXQFHJBQHTHMK-LURJTMIESA-M

Isomeric SMILES

C(C[C@@H](C(=O)[O-])NC(=O)CCC(=O)[O-])C[NH3+]

Canonical SMILES

C(CC(C(=O)[O-])NC(=O)CCC(=O)[O-])C[NH3+]

Origin of Product

United States

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